5-methyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Industrial production methods often utilize scalable reactions and late-stage functionalization to ensure high efficiency and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the molecule.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include microwave irradiation, which accelerates the reaction rate and improves yield .
Scientific Research Applications
5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has been extensively studied for its scientific research applications. It has shown promise in the following areas:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with other molecular targets such as JAK1 and JAK2, modulating various signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Used in the synthesis of ruthenium complexes and dihydroorotate dehydrogenase inhibitors.
The uniqueness of 5-METHYL-7-(4-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-7-(4-methylphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13-8-10-15(11-9-13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-16-6-4-3-5-7-16/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
InChI Key |
QOONLSLLQJCBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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